Cas no 22038-83-1 (1-Naphthalenemethanamine, a-ethyl-, (R)-)
1-Naphthalenemethanamine, a-ethyl-, (R)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Naphthalenemethanamine, a-ethyl-, (R)-
- (1R)-1-(NAPHTHALEN-1-YL)PROPAN-1-AMINE
- 1-Naphthalenemethanamine, α-ethyl-, (αR)-
- 22038-83-1
- AKOS017405273
- (R)-1-(Naphthalen-1-yl)propan-1-amine
- CS-0197028
- G66499
- BS-48151
- (R)-1-(1-Naphthyl)propylamine
- (1R)-1-naphthalen-1-ylpropan-1-amine
-
- Inchi: 1S/C13H15N/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2,14H2,1H3/t13-/m1/s1
- InChI Key: JJYPGFPZTOUPHN-CYBMUJFWSA-N
- SMILES: [C@@H](C1=C2C(C=CC=C2)=CC=C1)(N)CC
Computed Properties
- Exact Mass: 185.120449483g/mol
- Monoisotopic Mass: 185.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 26Ų
1-Naphthalenemethanamine, a-ethyl-, (R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AY054-200mg |
1-Naphthalenemethanamine, a-ethyl-, (R)- |
22038-83-1 | 98% | 200mg |
2507.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AY054-50mg |
1-Naphthalenemethanamine, a-ethyl-, (R)- |
22038-83-1 | 98% | 50mg |
1003.0CNY | 2021-07-14 | |
| eNovation Chemicals LLC | Y1229545-1g |
(R)-1-(Naphthalen-1-yl)propan-1-amine |
22038-83-1 | 95% | 1g |
$1000 | 2024-06-03 | |
| Aaron | AR01KM0U-100mg |
(R)-1-(Naphthalen-1-yl)propan-1-amine |
22038-83-1 | 98% | 100mg |
$292.00 | 2025-02-12 | |
| Aaron | AR01KM0U-250mg |
(R)-1-(Naphthalen-1-yl)propan-1-amine |
22038-83-1 | 98% | 250mg |
$438.00 | 2025-02-12 | |
| 1PlusChem | 1P01KLSI-100mg |
(R)-1-(Naphthalen-1-yl)propan-1-amine |
22038-83-1 | 98% | 100mg |
$255.00 | 2023-12-18 | |
| 1PlusChem | 1P01KLSI-250mg |
(R)-1-(Naphthalen-1-yl)propan-1-amine |
22038-83-1 | 98% | 250mg |
$380.00 | 2023-12-18 | |
| 1PlusChem | 1P01KLSI-1g |
(R)-1-(Naphthalen-1-yl)propan-1-amine |
22038-83-1 | 98% | 1g |
$978.00 | 2023-12-18 | |
| eNovation Chemicals LLC | Y1229545-1g |
(R)-1-(naphthalen-1-yl)propan-1-amine |
22038-83-1 | 95% | 1g |
$1080 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1229545-1g |
(R)-1-(naphthalen-1-yl)propan-1-amine |
22038-83-1 | 95% | 1g |
$1080 | 2025-03-01 |
1-Naphthalenemethanamine, a-ethyl-, (R)- Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 1-Naphthalenemethanamine, a-ethyl-, (R)-
Introduction to 1-Naphthalenemethanamine, a-ethyl-, (R)- (CAS No: 22038-83-1)
1-Naphthalenemethanamine, a-ethyl-, (R)-, identified by the Chemical Abstracts Service Number (CAS No) 22038-83-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This enantiomerically pure amine derivative of naphthalene has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound's stereochemistry, specifically the (R) configuration, plays a crucial role in its interaction with biological targets, making it a subject of intense study in drug development.
The molecular structure of 1-Naphthalenemethanamine, a-ethyl-, (R)- consists of a naphthalene core substituted with an ethyl group and an amine functional group at the α-position. This configuration imparts specific electronic and steric properties that influence its reactivity and biological activity. The (R) configuration, denoted using the Cahn-Ingold-Prelog system, indicates the spatial arrangement of substituents around the chiral center, which is critical for understanding its pharmacological behavior.
In recent years, there has been a growing interest in chiral auxiliaries and catalysts that can selectively produce enantiomerically pure compounds. 1-Naphthalenemethanamine, a-ethyl-, (R)- serves as an excellent example of how stereochemistry can be leveraged to develop novel therapeutic agents. Its synthesis typically involves asymmetric hydrogenation or resolution techniques, which are pivotal in achieving high enantiomeric purity. These methods not only highlight the advancements in synthetic organic chemistry but also underscore the importance of chirality in drug design.
One of the most compelling aspects of 1-Naphthalenemethanamine, a-ethyl-, (R)- is its potential application in the development of bioactive molecules. The naphthalene scaffold is a common motif in many pharmaceuticals due to its ability to interact with biological targets through hydrophobic and π-stacking interactions. The ethyl and amine substituents further enhance its versatility, allowing for modifications that can fine-tune its pharmacological properties.
Recent studies have explored the use of 1-Naphthalenemethanamine, a-ethyl-, (R)- as a building block for more complex molecules. For instance, researchers have investigated its incorporation into peptidomimetics and kinase inhibitors. These studies demonstrate how the compound's unique structure can be exploited to design drugs with improved efficacy and reduced side effects. The (R) configuration, in particular, has been shown to enhance binding affinity and selectivity towards certain enzymes and receptors.
The pharmaceutical industry has always been at the forefront of utilizing advanced chemical entities like 1-Naphthalenemethanamine, a-ethyl-, (R)-. Its enantiopure nature makes it an attractive candidate for preclinical and clinical trials. By leveraging computational chemistry and high-throughput screening techniques, researchers can rapidly identify derivatives with enhanced therapeutic potential. This approach not only accelerates drug discovery but also ensures that compounds entering clinical trials are optimized for safety and efficacy.
In addition to its pharmaceutical applications, 1-Naphthalenemethanamine, a-ethyl-, (R)- has shown promise in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalysis and as a component in functional materials. These applications highlight the compound's versatility beyond traditional medicinal chemistry contexts.
The synthesis of 1-Naphthalenemethanamine, a-ethyl-, (R)- also presents challenges that drive innovation in synthetic methodologies. Achieving high yields and purity while maintaining enantiopurity requires sophisticated techniques such as chiral resolution or asymmetric synthesis. Advances in these areas not only benefit the production of this specific compound but also contribute to broader developments in synthetic chemistry.
As research continues to uncover new applications for 1-Naphthalenemethanamine, a-ethyl-, (R)-, it is clear that this compound will remain a cornerstone in both academic and industrial settings. Its unique properties make it an invaluable tool for chemists and pharmacologists alike, driving progress across multiple disciplines. The ongoing exploration of its derivatives and applications underscores its significance in modern chemical research.
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